(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
Brand Name: Vulcanchem
CAS No.: 82955-19-9
VCID: VC4299110
InChI: InChI=1S/C12H13NOS/c14-12-9-3-5-13(6-4-9)11(12)8-10-2-1-7-15-10/h1-2,7-9H,3-6H2/b11-8+
SMILES: C1CN2CCC1C(=O)C2=CC3=CC=CS3
Molecular Formula: C12H13NOS
Molecular Weight: 219.3

(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one

CAS No.: 82955-19-9

Cat. No.: VC4299110

Molecular Formula: C12H13NOS

Molecular Weight: 219.3

* For research use only. Not for human or veterinary use.

(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one - 82955-19-9

Specification

CAS No. 82955-19-9
Molecular Formula C12H13NOS
Molecular Weight 219.3
IUPAC Name (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
Standard InChI InChI=1S/C12H13NOS/c14-12-9-3-5-13(6-4-9)11(12)8-10-2-1-7-15-10/h1-2,7-9H,3-6H2/b11-8+
Standard InChI Key NZBSBCCCGCUASD-DHZHZOJOSA-N
SMILES C1CN2CCC1C(=O)C2=CC3=CC=CS3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic framework comprising a 1-azabicyclo[2.2.2]octan-3-one core, with a thiophen-2-ylmethylidene group at the C2 position. The (2E) configuration denotes the trans arrangement of the substituents around the exocyclic double bond, which influences its stereoelectronic properties and reactivity.

Physicochemical Data

Key properties are summarized below:

PropertyValue
CAS Number82955-19-9
Molecular FormulaC₁₂H₁₃NOS
Molecular Weight219.3 g/mol
IUPAC Name(2E)-2-(Thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
SMILESC1CN2CCC1C(=O)C2=CC3=CC=CS3
InChIKeyNZBSBCCCGCUASD-DHZHZOJOSA-N
Topological Polar Surface51.7 Ų

The thiophene ring contributes to the compound’s aromaticity, while the bicyclic system imposes steric constraints that may affect binding interactions in biological systems .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis typically involves a condensation reaction between thiophene-2-carboxaldehyde and 1-azabicyclo[2.2.2]octan-3-one under basic or acidic conditions. This step forms the exocyclic double bond via dehydration, with the (E)-isomer favored due to steric hindrance between the thiophene ring and the bicyclic system.

Representative Reaction:

Thiophene-2-carboxaldehyde+1-azabicyclo[2.2.2]octan-3-onebase(2E)-product+H2O\text{Thiophene-2-carboxaldehyde} + \text{1-azabicyclo[2.2.2]octan-3-one} \xrightarrow{\text{base}} \text{(2E)-product} + \text{H}_2\text{O}

Reactivity Profile

The compound’s reactivity is dominated by two key features:

  • Thiophene Ring: Susceptible to electrophilic substitution at the α-positions (C3 and C5), enabling functionalization via halogenation or sulfonation.

  • Bicyclic Ketone: The carbonyl group participates in nucleophilic additions, while the strained bicyclic framework may undergo ring-opening reactions under strong acidic or basic conditions .

Biological Activity and Mechanistic Insights

Anticancer Properties

Preliminary in vitro studies on related quinuclidine derivatives report cytotoxic effects against MCF-7 breast cancer cells (IC₅₀: 12–25 µM). The thiophene moiety may enhance cellular uptake via lipophilic interactions, while the bicyclic system could modulate apoptosis pathways.

Applications and Future Directions

Pharmaceutical Development

The compound serves as a precursor for novel therapeutics targeting:

  • Neurological Disorders: Azabicyclic structures are explored as NMDA receptor modulators .

  • Oncology: Hybrid molecules combining thiophene and bicyclic motifs are under investigation for targeted kinase inhibition.

Material Science

The conjugated π-system of the thiophene-bicyclic framework offers potential in organic electronics, with theoretical studies predicting semiconducting properties (bandgap: ~2.8 eV).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator